6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Overview
Description
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C7H5N3S and a molecular weight of 163.20 g/mol . This compound is part of the imidazothiazole family, which is known for its diverse biological activities and applications in various fields of research.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets in a dose-dependent manner .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Some studies suggest that the compound exhibits antiproliferative effects against certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile. Specific details on how such factors affect this compound are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the reaction of aminothiazole with a suitable nitrile compound under controlled conditions. One common method involves the use of 3-bromo-2-oxopropanoic acid and aminothiazole in a multistage reaction system . The reaction conditions often include the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems to optimize yield and efficiency. These systems allow for the reaction to occur in multiple stages without the need for intermediate isolation, thus streamlining the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[2,1-b][1,3]thiazole-5-carboxylic acid, while reduction may produce imidazo[2,1-b][1,3]thiazole-5-methylamine .
Scientific Research Applications
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde: Contains an aldehyde group and two methyl groups.
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid: Contains a fluorophenyl group and a carboxylic acid group.
Uniqueness
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry where other similar compounds may not be as effective .
Properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S/c1-5-6(4-8)10-2-3-11-7(10)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVXRQLICXOZJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318580 | |
Record name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83253-34-3 | |
Record name | NSC332739 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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